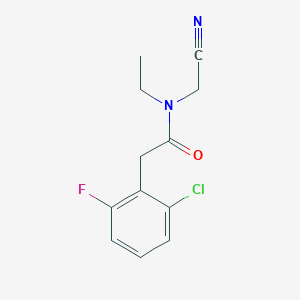

2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-ethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-ethylacetamide, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Applications De Recherche Scientifique

Radiosynthesis in Herbicide Study

The compound is instrumental in the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, such as acetochlor and R-29148, for exploring their metabolism and mode of action. This process involves reductive dehalogenation and hydroxide ion-catalyzed enolization, demonstrating its utility in generating high-specific-activity compounds for agricultural chemical research (Latli & Casida, 1995).

Metabolism and Carcinogenicity Analysis

Its related chloroacetamide herbicides are subjects of comparative metabolism studies in human and rat liver microsomes to understand carcinogenic pathways. These studies involve metabolic activation pathways leading to DNA-reactive products, offering insights into the compound's role in toxicity and safety evaluation (Coleman et al., 2000).

Copolymer Synthesis for Material Science

In material science, related compounds are used to synthesize novel electrophilic trisubstituted ethylene monomers and copolymerized with styrene. These copolymers exhibit high glass transition temperatures and thermal stability, indicating the compound's potential for developing new materials with advanced properties (Kharas et al., 2015).

Antibacterial Agent Synthesis

The structure-activity relationships of compounds, including those with chloro and cyano groups, are explored for their antibacterial activities. Such research has led to the development of potent antibacterial agents like enoxacin, showcasing the role of these compounds in pharmaceutical advancements (Matsumoto et al., 1984).

NIR Electrochemical Fluorescence Switching

This compound is also significant in the development of polymethine dyes for reversible electrochemical fluorescence switching in the near-infrared (NIR) region. Such applications are crucial for advancing optical and electronic devices, indicating the compound's versatility in high-tech applications (Seo et al., 2014).

Propriétés

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFN2O/c1-2-16(7-6-15)12(17)8-9-10(13)4-3-5-11(9)14/h3-5H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYRVICUWSBXBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC#N)C(=O)CC1=C(C=CC=C1Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-cinnamyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2576816.png)

![3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde](/img/structure/B2576820.png)

![4-(3,4-dichlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2576821.png)

![N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2576824.png)

![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2576835.png)

![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2576836.png)